REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[O:10][CH3:11].[C:12]([O:16][C:17](OC([O-])=O)=[O:18])([CH3:15])([CH3:14])[CH3:13].C(N(C(C)C)CC)(C)C>C(#N)C>[C:12]([O:16][C:17](=[O:18])[NH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[C:3]([O:10][CH3:11])[CH:4]=1)([CH3:15])([CH3:14])[CH3:13]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(CN)C=C1)OC
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Name
|
tert-butyldicarbonate
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Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)OC(=O)[O-]
|
Name
|
|
Quantity
|
1.84 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being partitioned between EtOAc (60 mL) and water (30 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
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Type
|
EXTRACTION
|
Details
|
re-extracted with EtOAc (3×25 mL)
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Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (40% EtOAc/hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC(=C(C=C1)O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |